N-(2,4-dimethoxyphenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H21N3O6S and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.11510657 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of benzenesulfonamide derivatives, including reactions with N,N dimethyl formamide and hydrazine hydrate, leads to the creation of novel compounds with potential antitumor activity against specific cell lines. Studies on these compounds further explore their interactions with biological targets, such as the KSHV thymidylate synthase complex, indicating a potential route for therapeutic applications (Fahim & Shalaby, 2019).
Electrochromic and Thermal Properties
Research into aromatic diamine derivatives has led to the development of new polyamides with promising electrochromic and thermal properties. These materials demonstrate solubility in organic solvents, making them suitable for use in electronic devices and components requiring high thermal stability (Liou & Chang, 2008).
Antimicrobial and Anti-inflammatory Applications
The creation of 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties has been explored for their antimicrobial and anti-inflammatory potential. These compounds have shown promising results in inhibiting pro-inflammatory cytokines and demonstrating antimicrobial activity against various pathogenic bacteria and fungi, suggesting their utility in medical treatments (Keche et al., 2012).
Antioxidant and Anticancer Effects
Semicarbazone-triazole hybrids have been synthesized and evaluated for their antioxidant, antibacterial, and antifungal activities. These derivatives exhibit significant scavenging ability and potent activity against specific bacterial strains, highlighting their potential as therapeutic agents with antioxidant and antimicrobial properties (Brahmi et al., 2018).
High-Performance Polymeric Materials
Novel polyamides containing sulfone-ether linkages and xanthene cardo groups have been developed for enhanced solubility, processability, and mechanical and thermal properties. These materials offer potential applications in high-performance polymeric materials for various industrial uses (Sheng et al., 2010).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-ethoxyphenyl)sulfonylamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-4-26-12-5-8-14(9-6-12)27(22,23)20-19-17(21)18-15-10-7-13(24-2)11-16(15)25-3/h5-11,20H,4H2,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGQEOBVTCVISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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